molecular formula C5H10 B1368679 Cyclopentane-d10 CAS No. 7426-92-8

Cyclopentane-d10

Cat. No.: B1368679
CAS No.: 7426-92-8
M. Wt: 80.19 g/mol
InChI Key: RGSFGYAAUTVSQA-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane-d10 is a deuterated form of cyclopentane, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C5D10 and a molecular weight of 80.19 g/mol . It is a colorless, flammable liquid with a boiling point of 50°C and a melting point of -94°C . This compound is primarily used in scientific research due to its unique isotopic properties.

Chemical Reactions Analysis

Cyclopentane-d10 undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of cyclopentane-d10 primarily involves its role as a deuterated solvent or reagent in chemical reactions. The presence of deuterium atoms affects the reaction kinetics and mechanisms due to the isotope effect, which can alter the rate of reaction and the stability of intermediates . This makes this compound valuable in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Cyclopentane-d10 can be compared with other deuterated cycloalkanes such as:

This compound is unique due to its five-membered ring structure and complete deuteration, making it particularly useful in specific isotopic labeling and NMR spectroscopy applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584462
Record name (~2~H_10_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7426-92-8
Record name (~2~H_10_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-d10
Reactant of Route 2
Cyclopentane-d10
Reactant of Route 3
Cyclopentane-d10
Reactant of Route 4
Cyclopentane-d10
Reactant of Route 5
Cyclopentane-d10
Reactant of Route 6
Cyclopentane-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.